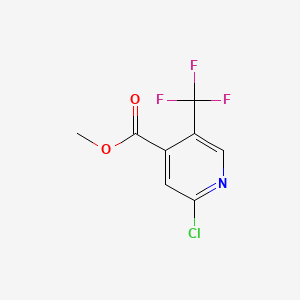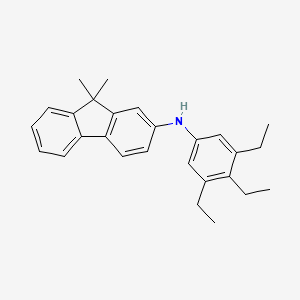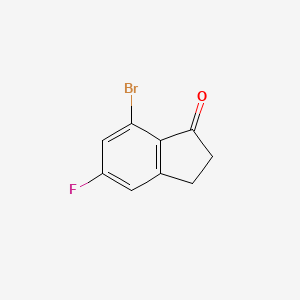
7-Bromo-5-fluoro-1-indanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5-fluoro-1-indanone is a chemical compound with the molecular formula C9H6BrFO and a molecular weight of 229.05 . It is used in various chemical reactions and has potential applications in research and development .
Molecular Structure Analysis
The molecular structure of this compound consists of a nine-carbon ring (indanone) with bromine and fluorine substituents at the 7th and 5th positions, respectively .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 315.6±42.0 °C, and its density is predicted to be 1.691±0.06 g/cm3 . It should be stored in a dry room at room temperature .Wissenschaftliche Forschungsanwendungen
1. Chemical Structure and Properties
7-Bromo-5-fluoro-1-indanone has been studied for its chemical structure and properties. For instance, research on 5-fluoro-1-indanone, a related compound, has provided insights into its molecular structure, including details about the cyclopentene ring and carbon-fluorine distances (Garcia et al., 1995).
2. Synthesis and Reactivity
The reactivity and synthesis of compounds related to this compound have been explored. For example, studies on the nucleophilic aromatic substitution reactions with fluoride ion to form 5-fluoro-indanones are significant in this context (Enas et al., 1993). Additionally, photochemical reactions of similar compounds, such as α-fluorocycloalkanones, have been investigated for their radical and ionic product formations (Šket, 1989).
3. Biological and Medicinal Research
This compound derivatives have been studied for their potential in biological and medicinal applications. For instance, indanocine, a synthetic indanone, has shown antiproliferative activity against malignant cells, especially in the context of multidrug-resistant cancer cells (Leoni et al., 2000).
4. Electrochemical Applications
Electrochemical fluorination of indanone derivatives, including studies on 1-indanone and 2-indanone, provides insights into the yield and product selectivity in such processes, which can be relevant for this compound (Ilayaraja & Noel, 2010).
5. Synthesis of Novel Compounds
Research on the synthesis of novel compounds using this compound as a precursor has been documented. For example, the synthesis of new spiro phosphinooxazolines from 7-bromo-1-indanone for use in palladium-catalyzed asymmetric allylic amination demonstrates the compound's utility in creating complex organic molecules (Gao et al., 2018).
6. Vibrational Analysis in Biomedical Research
Vibrational analysis of compounds like 5-fluoro-1-indanone offers insights that are crucial for understanding the biomedical properties of these compounds (Gómez et al., 1999).
7. Biomass-Derived Compounds Research
The energetic and structural studies of biomass-derived compounds, such as hydroxy-1-indanones, provide valuable information about the stability and thermodynamics of these molecules, which could be extrapolated to similar compounds like this compound (Silva & Silva, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-bromo-5-fluoro-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO/c10-7-4-6(11)3-5-1-2-8(12)9(5)7/h3-4H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXWPINRZMAUAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
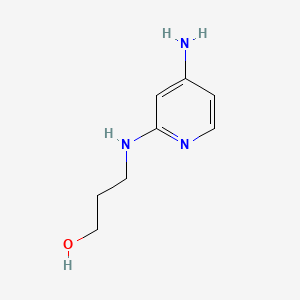
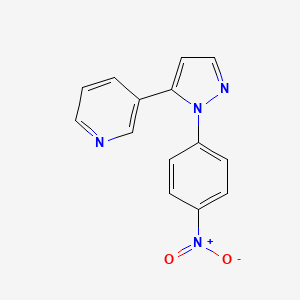
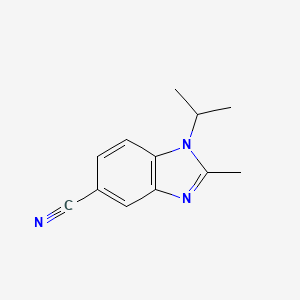
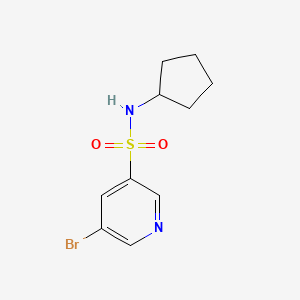

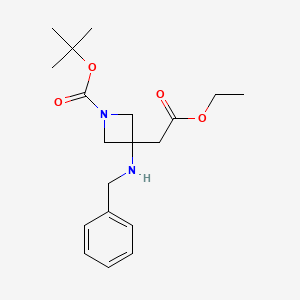

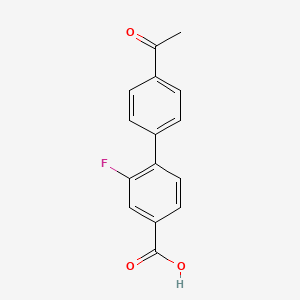
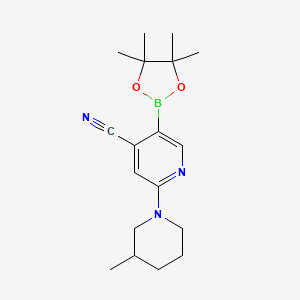
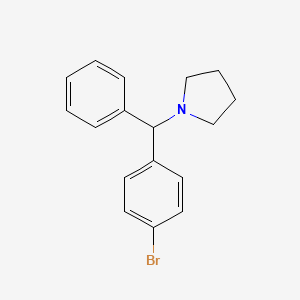
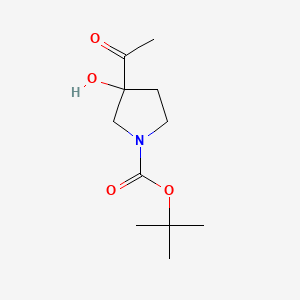
![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, hydrochloride, hydrate (1:1:2), (1S,3S,5S)-](/img/structure/B567735.png)
